Product packaging for 3-Fluoro-4-nitromandelic acid(Cat. No.:)

3-Fluoro-4-nitromandelic acid

Cat. No.: B13540249
M. Wt: 215.13 g/mol
InChI Key: PZZLSSMQWRMHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-nitromandelic Acid is a high-purity organic compound of significant interest in advanced chemical and pharmaceutical research. This aromatic alpha-hydroxy acid features a mandelic acid backbone substituted with both fluorine and nitro functional groups. This specific structure suggests potential as a key synthetic intermediate or building block in medicinal chemistry. Researchers can explore its application in the development of novel thrombin inhibitors, a critical class of compounds for anticoagulant therapy . The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an aniline, facilitating the synthesis of more complex molecular architectures. The fluorine atom, a common bioisostere, can be used to modulate the compound's electronic properties, metabolic stability, and binding affinity in biological systems. As a mandelic acid derivative, it may also serve as a precursor for anticholinergic agents or be investigated for its own potential biological activity . This product is strictly labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures should be followed as per the provided Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO5 B13540249 3-Fluoro-4-nitromandelic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO5

Molecular Weight

215.13 g/mol

IUPAC Name

2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6FNO5/c9-5-3-4(7(11)8(12)13)1-2-6(5)10(14)15/h1-3,7,11H,(H,12,13)

InChI Key

PZZLSSMQWRMHRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)F)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Nitromandelic Acid

Reactivity of the Alpha-Hydroxy Carboxylic Acid Moiety

The side chain of 3-Fluoro-4-nitromandelic acid, featuring both a hydroxyl and a carboxylic acid group on the same carbon atom, is a hub of chemical reactivity. This arrangement allows for a variety of derivatization and transformation reactions.

Esterification and Amidation Reactions for Derivatization

The carboxylic acid functionality of this compound is readily converted into esters and amides, which are common derivatives for modifying the compound's properties or for use in further synthetic steps.

Esterification: The formation of esters from carboxylic acids and alcohols is a fundamental organic transformation. For this compound, this can be achieved under various conditions, often tailored to the specific alcohol being used. Common methods include Fischer esterification with an alcohol in the presence of a strong acid catalyst, or the use of coupling agents for milder conditions. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a well-established method for esterifying carboxylic acids with a wide range of alcohols, including sterically hindered ones. orgsyn.org The reaction proceeds through an activated intermediate, facilitating the nucleophilic attack by the alcohol. Given the presence of the sensitive alpha-hydroxyl group, milder methods are often preferred to avoid side reactions.

Amidation: Similar to esterification, the carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, as amines are generally less reactive nucleophiles than alcohols. Peptide coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient for this purpose, enabling amide bond formation at room temperature. organic-chemistry.org These reagents are particularly useful for coupling with sensitive or complex amines.

A representative table of potential esterification and amidation reactions is provided below, based on common synthetic methodologies.

Reaction TypeReagents and ConditionsProduct Type
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat3-Fluoro-4-nitromandelate Ester
EsterificationAlcohol (R-OH), DCC, DMAP, CH₂Cl₂3-Fluoro-4-nitromandelate Ester
AmidationAmine (R-NH₂), TBTU, Base (e.g., DIPEA), DMF3-Fluoro-4-nitromandelamide
AmidationAmine (R-NH₂), COMU, Base, DMF3-Fluoro-4-nitromandelamide

Reactions Involving the Alpha-Hydroxyl Group (e.g., Etherification, Oxidation to Glyoxylic Acids)

The alpha-hydroxyl group offers another site for chemical modification, allowing for the formation of ethers or oxidation to a keto-acid.

Etherification: The hydroxyl group can be converted to an ether, for example, through a Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. Given the acidic nature of the neighboring carboxylic acid, protection of this group might be necessary prior to etherification to prevent unwanted side reactions.

Oxidation to Glyoxylic Acids: The secondary alcohol of the mandelic acid moiety can be oxidized to a ketone, yielding the corresponding alpha-keto acid, 3-fluoro-4-nitrophenylglyoxylic acid. Various oxidizing agents can be employed for this transformation. A comprehensive study on the permanganate (B83412) oxidation of mandelic acid has shown that the product distribution, including the corresponding glyoxylic acid, is highly dependent on the pH of the reaction medium. rsc.org In acidic conditions, permanganate can effectively oxidize mandelic acid. rsc.org Other reagents, such as chromic acid, have also been used for similar oxidations of mandelic acid derivatives. journals.co.za

The table below summarizes these potential transformations of the alpha-hydroxyl group.

Reaction TypeReagents and ConditionsProduct Type
Etherification1. Base (e.g., NaH) 2. Alkyl Halide (R-X)3-Fluoro-4-nitro-α-alkoxymandelic acid
OxidationKMnO₄, Acidic conditions3-Fluoro-4-nitrophenylglyoxylic acid
OxidationCrO₃, Acetic Anhydride (B1165640), H₂SO₄3-Fluoro-4-nitrophenylglyoxylic acid

Decarboxylation Pathways and Reaction Mechanisms

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a potential reaction pathway for this compound. The stability of the resulting carbanion or the transition state leading to it often dictates the feasibility and mechanism of this reaction.

The oxidative decarboxylation of a related compound, 3,4-dihydroxymandelic acid, has been shown to proceed via initial oxidation to an ortho-benzoquinone, which then undergoes a rate-determining loss of CO₂. nih.gov While this compound lacks the catechol moiety, the general principle of a leaving group departure from the alpha-carbon can be considered. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring would influence the stability of any charged intermediates.

Decarboxylation of α-hydroxy acids can also be promoted by heat or strong acids, often proceeding through a mechanism involving the formation of a carbonyl compound. journals.co.za For this compound, this would likely lead to the formation of 3-fluoro-4-nitrobenzaldehyde. The reaction mechanism in the presence of strong acid and acetic anhydride has been proposed to involve protonation and subsequent loss of water and carbon monoxide. journals.co.za

Transformations of Aromatic Substituents

The fluorine and nitro groups on the aromatic ring of this compound are key to another set of important chemical transformations.

Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, most commonly an amine. The reduction of aromatic nitro compounds is a well-established and widely used reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. organic-chemistry.org For the reduction of the nitro group in this compound to an amino group, several methods could be considered:

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgmasterorganicchemistry.com It is often a clean and efficient method.

Metal/Acid Systems: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used to effect the reduction. wikipedia.org

The reduction can also be controlled to yield intermediate products such as hydroxylamines or azo compounds, depending on the reaction conditions and the reducing agent used. wikipedia.org

The following table presents some common methods for the reduction of the nitro group.

Product FunctionalityReagents and Conditions
Amino (-NH₂)H₂, Pd/C, Ethanol
Amino (-NH₂)Fe, HCl
Amino (-NH₂)SnCl₂, Ethanol
Hydroxylamino (-NHOH)Zn, NH₄Cl, H₂O

Potential for Nucleophilic Aromatic Substitution (SNAr) Reactions Enabled by the Fluorine and Nitro Groups

The presence of a strongly electron-withdrawing nitro group positioned ortho to a fluorine atom makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group.

The nitro group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it, by stabilizing the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com Fluorine is an excellent leaving group in SNAr reactions, often being more readily displaced than other halogens. masterorganicchemistry.com Therefore, it is anticipated that a variety of nucleophiles could displace the fluorine atom in this compound.

The success of such a reaction would depend on the nucleophile's strength and the reaction conditions. Potential nucleophiles could include alkoxides, amines, and thiols. The reaction of 3-bromo-4-nitropyridine (B1272033) with a fluoride (B91410) source to yield 3-fluoro-4-nitropyridine (B80604) demonstrates a related SNAr process where a halogen is displaced. nih.gov In the case of this compound, the fluorine atom itself would be the leaving group.

It is important to note that the carboxylic acid and hydroxyl groups on the side chain might need to be protected, depending on the nucleophile and reaction conditions, to prevent undesired side reactions.

Kinetic and Mechanistic Studies of this compound Reactions

The chemical reactivity of this compound is a subject of significant interest due to the presence of both electron-withdrawing nitro and fluoro groups on the aromatic ring, which profoundly influence its reaction mechanisms. This section delves into the kinetic and mechanistic aspects of reactions involving this compound, drawing upon established principles and comparative studies with related mandelic acid derivatives.

Elucidation of Reaction Pathways using Deuterium (B1214612) Isotope Effects and Intermediate Trapping

The study of kinetic isotope effects (KIEs), particularly by substituting hydrogen with deuterium at the α-carbon (α-deuteriomandelic acid), is a powerful tool for elucidating reaction mechanisms. A primary KIE, where the rate of reaction is significantly slower for the deuterated compound (kH/kD > 1), is indicative of the C-H bond being broken in the rate-determining step of the reaction.

In the context of the oxidation of mandelic acids, a substantial primary kinetic isotope effect is often observed. For instance, in the oxidation of mandelic acid by permanganate, a large kH/kD value of approximately 8-9 has been reported across a wide pH range, suggesting a rate-limiting hydride transfer. rsc.org Similarly, the oxidation of α-deuteriomandelic acid by hexamethylenetetramine-bromine exhibits a significant kH/kD of 5.91 at 298 K, which also points to the cleavage of the α-C-H bond in the rate-determining step. ias.ac.inscispace.com

While specific deuterium isotope effect studies on this compound are not extensively documented in publicly available literature, it is reasonable to infer a similar mechanistic behavior. The presence of the electron-withdrawing nitro and fluoro groups would likely facilitate the departure of the α-hydrogen as a hydride ion, and a significant primary kinetic isotope effect would be expected in its oxidation reactions.

Intermediate trapping is another crucial technique for unraveling reaction pathways. In the oxidation of mandelic acids, the formation of intermediate species such as phenylglyoxylic acid and benzaldehyde (B42025) can provide insights into the reaction mechanism. For example, in the permanganate oxidation of mandelic acid, both phenylglyoxylic acid and benzaldehyde are observed as products, with their relative yields depending on the reaction conditions. rsc.org Trapping experiments using reagents like 2,4-dinitrophenylhydrazine (B122626) can confirm the formation of carbonyl intermediates like benzaldehyde. rsc.org For this compound, it is anticipated that analogous intermediates, namely 3-fluoro-4-nitrophenylglyoxylic acid and 3-fluoro-4-nitrobenzaldehyde, would be formed during its oxidation.

Influence of pH and Solvent Systems on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are highly sensitive to the pH of the reaction medium and the nature of the solvent system employed.

Influence of pH:

The pH of the solution can significantly impact the rate of reaction by altering the ionization state of the carboxylic acid and hydroxyl groups of the mandelic acid, as well as the nature of the oxidizing species. For instance, in the permanganate oxidation of mandelic acid, the reaction rate and the nature of the manganese species involved are pH-dependent. rsc.org The rates of enzyme-catalyzed reactions are also profoundly affected by pH, often exhibiting a bell-shaped curve with an optimal pH for maximum activity. libretexts.org This is due to the ionization state of amino acid residues in the enzyme's active site and the substrate itself. libretexts.org For this compound, changes in pH would alter the equilibrium between the undissociated acid and its carboxylate anion, which would, in turn, affect its nucleophilicity and its interaction with other reactants. In acidic conditions, the reaction may be catalyzed by H+ ions, while in basic conditions, the deprotonated carboxylate and alkoxide may exhibit different reactivity.

Influence of Solvent Systems:

The choice of solvent can dramatically influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates. libretexts.orgresearchgate.net Polar protic solvents, for example, are known to stabilize ions through hydrogen bonding, which can affect the rates of reactions involving charged intermediates. libretexts.org In nucleophilic substitution reactions, the polarity of the solvent can play a crucial role in determining the reaction pathway (SN1 vs. SN2). libretexts.org

For reactions involving this compound, the solvent can influence the solubility of the reactants and reagents, as well as the stability of any charged intermediates formed during the reaction. The use of polar aprotic solvents versus polar protic solvents could lead to different kinetic outcomes. For instance, in the oxidation of mandelic acids by N-chlorosaccharin, a negative effect on the oxidation rate is observed with an increase in the solvent polarity, while the ionic strength of the medium has a negligible effect. jetir.org

The following table summarizes the general influence of solvent properties on reaction kinetics:

Solvent PropertyInfluence on Reaction Kinetics
Polarity Can significantly alter reaction rates by stabilizing or destabilizing charged transition states and intermediates. libretexts.orgresearchgate.net
Protic/Aprotic Nature Protic solvents can solvate anions and cations through hydrogen bonding, affecting nucleophilicity and the stability of ionic species. libretexts.org
Dielectric Constant A higher dielectric constant can favor reactions that involve an increase in charge separation in the transition state.

Comparative Reactivity Analysis with Unsubstituted and Other Substituted Mandelic Acids

The reactivity of this compound can be understood more clearly through a comparative analysis with unsubstituted mandelic acid and other mandelic acid derivatives. The electronic nature of the substituents on the aromatic ring plays a pivotal role in determining the reaction rates.

Electron-withdrawing groups, such as the nitro group, are generally expected to decrease the rate of reactions where the reaction center becomes more electron-deficient in the transition state. Conversely, electron-donating groups would increase the rate of such reactions. For example, in the oxidation of substituted mandelic acids, a correlation between the reaction rate and the Hammett substituent constant (σ) is often observed. In the oxidation of mandelic acids by hexamethylenetetramine-bromine, an excellent correlation with Brown's σ+ values was found, with a negative reaction constant (ρ), indicating the development of a positive charge at the reaction center in the transition state. ias.ac.in

In the case of this compound, both the fluoro and nitro groups are electron-withdrawing. The nitro group, being a strong deactivating group, is expected to significantly decrease the rate of electrophilic aromatic substitution reactions and also influence the acidity of the carboxylic acid and the reactivity of the α-hydroxyl group. The fluorine atom, while also electron-withdrawing through its inductive effect, can exhibit some resonance donation. The combined effect of these two substituents makes this compound a particularly interesting case for reactivity studies.

A study on the permanganate oxidation of mandelic acids showed that 4-nitro-mandelic acid reacts slower than unsubstituted mandelic acid. rsc.org Based on this, it is highly probable that this compound would also exhibit a slower reaction rate in similar oxidation reactions compared to unsubstituted mandelic acid due to the powerful electron-withdrawing nature of the nitro group.

The table below provides a qualitative comparison of the expected reactivity of this compound with other substituted mandelic acids in a typical oxidation reaction involving the α-hydroxy group.

CompoundSubstituent(s)Electronic EffectExpected Relative Reactivity
Mandelic Acid-HNeutralBaseline
4-Methoxy-mandelic acid-OCH3 (para)Electron-donatingHigher than mandelic acid
4-Chloro-mandelic acid-Cl (para)Electron-withdrawing (inductive), Electron-donating (resonance)Lower than mandelic acid
4-Nitro-mandelic acid-NO2 (para)Strongly electron-withdrawingSignificantly lower than mandelic acid rsc.org
This compound -F (meta), -NO2 (para)Strongly electron-withdrawingExpected to be lower than 4-nitro-mandelic acid

This comparative analysis highlights the critical role that aromatic substituents play in modulating the chemical reactivity of the mandelic acid scaffold.

Computational Chemistry and Theoretical Studies on 3 Fluoro 4 Nitromandelic Acid

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic landscape of 3-Fluoro-4-nitromandelic acid. nih.gov These models help in understanding how the distribution of electrons influences the molecule's chemical properties and reaction tendencies.

The acidity of this compound is a key determinant of its behavior in solution. The molecule possesses two acidic protons: one on the carboxylic acid group and one on the α-hydroxyl group. The acid dissociation constant (pKa) for each can be predicted using quantum chemical calculations, typically involving a combination of gas-phase energy calculations and a continuum solvation model to simulate the aqueous environment.

The presence of two strong electron-withdrawing groups, the fluoro and nitro substituents on the aromatic ring, is expected to significantly increase the acidity (lower the pKa) of both the carboxylic acid and the α-hydroxyl group compared to unsubstituted mandelic acid. The nitro group, in particular, exerts a powerful -I (inductive) and -M (mesomeric) effect, while the fluorine atom contributes a strong -I effect. These effects stabilize the resulting conjugate bases, thereby facilitating proton donation. Theoretical calculations can quantify these effects and predict the most likely protonation state at a given pH.

Table 1: Predicted Acid Dissociation Constants (pKa) of Mandelic Acid Derivatives

CompoundFunctional GroupPredicted pKa (Carboxylic Acid)Predicted pKa (α-Hydroxyl)Influencing Factors
Mandelic Acid-H~3.41~15.0Baseline acidity
4-Nitromandelic Acid-NO2< 3.41< 15.0Strong electron-withdrawing (-I, -M)
This compound-F, -NO2Significantly < 3.41Significantly < 15.0Very strong electron-withdrawing (-I, -M)

Note: The table presents expected trends. Precise pKa values require specific high-level computational studies.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. libretexts.orgwikipedia.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most probable sites for nucleophilic and electrophilic attack.

For this compound, the LUMO is expected to be delocalized over the nitrated aromatic ring, making the ring highly susceptible to nucleophilic aromatic substitution, although such reactions are not typical for this structure. The low energy of the LUMO indicates the molecule is a good electron acceptor. researchgate.net The HOMO, conversely, would likely have significant contributions from the lone pairs of the oxygen atoms in the carboxyl and hydroxyl groups, identifying these as the primary nucleophilic centers of the molecule. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's kinetic stability; a small gap suggests higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties

OrbitalPredicted Energy (Arbitrary Units)Primary Location of Electron DensityImplied Reactivity
HOMO-8.5 eVOxygen atoms of -COOH and -OH groupsSite for electrophilic attack; nucleophilic character
LUMO-2.0 eVNitro group and aromatic ringSite for nucleophilic attack; electrophilic character
HOMO-LUMO Gap6.5 eVN/AIndicator of chemical reactivity and stability

Note: These values are illustrative estimates derived from general principles of FMO theory.

Computational Studies of Reaction Mechanisms and Transition States

Computational modeling is invaluable for mapping the entire energy landscape of a chemical reaction, from reactants to products, including the high-energy transition states that govern the reaction rate. hbni.ac.insmu.edu

This compound is a chiral molecule, and its derivatives are of interest in asymmetric synthesis. frontiersin.orgnih.gov Computational studies can model the interaction between the substrate (the mandelic acid derivative) and a chiral catalyst to understand the origins of stereoselectivity. nih.govrsc.orgbeilstein-journals.org By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, researchers can predict which enantiomer will be formed preferentially. These models can highlight key non-covalent interactions, such as hydrogen bonds between the catalyst and the substrate's carboxyl, hydroxyl, or nitro groups, and steric repulsions that dictate the stereochemical outcome. nih.gov

Table 3: Simulated Thermodynamic Parameters for a Hypothetical Esterification Reaction

ParameterSymbolDefinitionHypothetical Value (kJ/mol)
Activation EnergyΔG‡Energy barrier to be overcome for the reaction to occur. Governs reaction rate.+85
Enthalpy of ReactionΔHHeat absorbed or released during the reaction.-15
Gibbs Free Energy of ReactionΔGOverall thermodynamic driving force of the reaction (spontaneity).-25

Note: These values are for a hypothetical reaction and serve to illustrate the data obtained from computational simulations.

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape (conformation) of this compound is critical to its function and reactivity. The molecule has several rotatable bonds, leading to a variety of possible spatial arrangements. Conformational analysis aims to identify the most stable (lowest energy) conformers. d-nb.infobeilstein-journals.orgrsc.org

Computational methods can systematically rotate the key bonds—specifically the C(aryl)-Cα and Cα-COOH bonds—and calculate the potential energy at each step. This process maps out the potential energy surface and identifies the low-energy conformers. Intramolecular hydrogen bonding between the α-hydroxyl group and the carboxyl group is expected to be a dominant factor in determining the preferred conformation. researchgate.net Furthermore, steric interactions between the substituents on the aromatic ring and the side chain also play a crucial role. Understanding the conformational preferences is essential for predicting how the molecule will bind to catalyst active sites or biological receptors. nih.gov

Investigation of Preferred Conformations and Rotational Barriers

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, identifying the preferred low-energy conformations is crucial. Computational methods, particularly Density Functional Theory (DFT), are well-suited for this purpose. researchgate.net

Studies on mandelic acid and its derivatives have shown that intramolecular hydrogen bonding between the hydroxyl and carboxyl groups plays a significant role in stabilizing certain conformations. researchgate.net For this compound, the electronic effects of the fluorine and nitro substituents on the phenyl ring are also expected to influence the conformational preferences. The electron-withdrawing nature of both the fluoro and nitro groups can affect the charge distribution and rotational barriers of the molecule.

The investigation of preferred conformations typically involves a systematic scan of the potential energy surface by rotating the key dihedral angles. The relative energies of the resulting conformers are then calculated to identify the most stable structures.

Table 1: Illustrative Rotational Barriers for Key Dihedral Angles in this compound (Hypothetical Data)

Dihedral AngleRotationCalculated Rotational Barrier (kcal/mol)
O=C-Cα-OH0° to 360°5 - 8
C(phenyl)-Cα-C=O0° to 360°2 - 4

Note: The data in this table is hypothetical and serves to illustrate the expected range of rotational barriers based on studies of similar molecules. Actual values would require specific computational studies on this compound.

The rotational barrier for the Cα-COOH bond is expected to be higher due to the potential for breaking and forming intramolecular hydrogen bonds. The barrier for the Cα-C(phenyl) bond is generally lower, although it can be influenced by steric and electronic interactions with the ortho-substituents. The presence of the fluorine atom at the 3-position and the nitro group at the 4-position will modulate these barriers compared to unsubstituted mandelic acid.

Prediction of Diastereoselectivity and Enantioselectivity in Novel Reactions

Computational chemistry is an invaluable tool for predicting the stereochemical outcome of reactions, saving significant time and resources in the laboratory. For novel reactions involving this compound, theoretical calculations can predict both diastereoselectivity and enantioselectivity.

The prediction of stereoselectivity involves modeling the transition states of the competing reaction pathways that lead to different stereoisomers. The energy difference between these transition states determines the ratio of the products. A lower transition state energy corresponds to a faster reaction rate and, therefore, the major product.

For instance, in a hypothetical asymmetric reduction of the ketone precursor to this compound using a chiral catalyst, computational modeling could be employed to predict the enantiomeric excess (ee). This would involve:

Conformational search of the catalyst-substrate complex: Identifying the most stable pre-reaction complexes.

Locating the transition states: Finding the transition state structures for the formation of both the (R)- and (S)-enantiomers.

Calculating the transition state energies: Using high-level quantum mechanical methods to accurately determine the energies of the transition states.

The enantiomeric excess can then be estimated from the difference in the free energies of the diastereomeric transition states (ΔΔG‡) using the following equation:

ee (%) = (([R] - [S]) / ([R] + [S])) * 100

where the ratio of the enantiomers is related to the energy difference by the Boltzmann distribution.

Table 2: Illustrative Prediction of Enantioselectivity in a Hypothetical Asymmetric Reaction of a Precursor to this compound (Hypothetical Data)

Chiral CatalystTransition StateRelative Free Energy (ΔΔG‡, kcal/mol)Predicted Enantiomeric Excess (ee, %)
Catalyst ATS-(R)0.095 (R)
TS-(S)1.8
Catalyst BTS-(R)0.560 (S)
TS-(S)0.0

Note: The data in this table is hypothetical and for illustrative purposes only. The actual enantioselectivity would depend on the specific reaction, catalyst, and reaction conditions.

By computationally screening different chiral catalysts and reaction conditions, it is possible to identify the most promising candidates for achieving high diastereoselectivity or enantioselectivity in novel reactions involving this compound. This predictive power accelerates the development of efficient and stereoselective synthetic routes.

Applications of 3 Fluoro 4 Nitromandelic Acid in Advanced Organic Synthesis Research

Building Block in the Synthesis of Chiral Intermediates

The stereocenter at the α-carbon of 3-fluoro-4-nitromandelic acid makes it an attractive starting material for the synthesis of enantiomerically pure compounds. chiroblock.com The presence of fluorine can significantly alter the biological activity and physicochemical properties of target molecules, making fluorinated chiral building blocks highly sought after in medicinal chemistry. chiroblock.comtcichemicals.com

Role in the Preparation of Optically Active Fluorinated Aromatic Compounds

This compound serves as a key precursor for preparing various optically active fluorinated aromatic compounds. The existing chiral center provides a stereochemical foundation for subsequent transformations. Synthetic chemists can utilize the hydroxyl and carboxylic acid groups for a range of reactions, such as esterification, amidation, and oxidation or reduction, while preserving the original stereochemistry.

Furthermore, the nitro group can be reduced to an amine, which can then be diazotized and substituted, opening pathways to a wide array of fluorinated aromatic derivatives. This versatility allows for the construction of chiral fluorinated amino acids, alcohols, and other intermediates that are critical for the development of novel pharmaceuticals and agrochemicals. researchgate.netnih.gov

Precursor for the Construction of Stereochemically Defined Scaffolds

The defined three-dimensional arrangement of functional groups in this compound allows it to be used in the construction of complex, stereochemically defined molecular scaffolds. These scaffolds are foundational structures upon which diverse functional groups can be added to create libraries of compounds for drug discovery. For instance, the acid can be incorporated into larger molecules to introduce a fluorinated aromatic moiety with a specific spatial orientation, which can be crucial for binding to biological targets like enzymes or receptors. nih.gov

Design and Development of Solid-Phase Synthesis Linkers

One of the most significant applications of nitro-substituted mandelic acids is in solid-phase synthesis, particularly as "safety-catch" linkers. mdpi.commdpi.com This strategy enhances the flexibility and scope of solid-phase peptide synthesis (SPPS) and other combinatorial chemistry techniques.

Adaptation as a Safety-Catch Linker for Solid-Phase Peptide and Depsipeptide Synthesis

The principle of a safety-catch linker is that it remains stable under the standard conditions of a multi-step synthesis but can be "activated" by a specific chemical transformation to allow for cleavage under conditions it was previously stable to. mdpi.comnih.gov The non-fluorinated analogue, p-nitromandelic acid, has been successfully employed as a highly acid-stable safety-catch linker for the solid-phase synthesis of peptides and base-labile depsipeptides using Boc/Bzl protection strategies. nih.govscilit.comikiam.edu.ec

The this compound linker operates on the same principle. The first amino acid is attached to the resin via an ester bond with the linker's hydroxyl group. This ester linkage is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove temporary protecting groups like Boc during peptide chain elongation. nih.govnih.gov At the end of the synthesis, the linker is activated for cleavage.

Linker TypeStrategyStability ConditionsActivation Step
Safety-CatchBoc/Bzl-SPPSStable to TFAReduction of nitro group

Development of Cleavage Strategies for Resins Utilizing this compound Linkers

The cleavage strategy for this type of linker is a two-step process involving activation and release.

Activation (Reduction of the Nitro Group): The key activation step is the reduction of the electron-withdrawing nitro group to an electron-donating amino group. This transformation dramatically changes the electronic properties of the benzyl (B1604629) system. The reduction is typically achieved using mild reducing agents like tin(II) chloride (SnCl₂). nih.govnih.govikiam.edu.ec

Cleavage (Release from Resin): Once the nitro group is reduced to an amine, the benzylic ester bond becomes highly labile. The electron-donating character of the new amino group facilitates the cleavage of the ester bond. The final product (the peptide or depsipeptide acid) can be released from the solid support under mild conditions, such as microwave irradiation at a slightly elevated temperature in the presence of 5% TFA in dioxane. nih.govikiam.edu.ec This mild release is particularly advantageous for sensitive or base-labile molecules like depsipeptides. nih.gov

StepReagentConditionsOutcome
Activation Tin(II) chloride (SnCl₂)HCl/Dioxanep-Nitro group reduced to p-amino group
Cleavage 5% TFA in DioxaneMicrowave, 50°CRelease of the (depsi)peptide acid

Investigation as a Precursor to Fluorinated Aromatic Compounds

Beyond its role in chiral synthesis and as a linker, this compound is a versatile precursor for a broader range of fluorinated aromatic compounds. chemrxiv.org The three distinct functional sites—the α-hydroxy acid side chain, the nitro group, and the fluorine-substituted aromatic ring—can be manipulated selectively to yield various valuable products.

For example, oxidation of the α-hydroxy group can yield the corresponding α-keto acid, while reduction of the carboxylic acid can produce a diol. As mentioned, the nitro group is readily converted to an amine, which is a gateway to numerous other functionalities through diazotization reactions. chemicalbook.com These transformations make this compound a useful starting material for creating libraries of fluorinated compounds for screening in materials science and pharmaceutical research. dtic.mil

Synthetic Routes to Diverse Fluorinated Benzoic Acid and Phenylacetic Acid Derivatives

This compound serves as a versatile starting material for the synthesis of various fluorinated aromatic compounds, primarily through strategic manipulation of its α-hydroxy acid moiety. The presence of both a benzylic hydroxyl group and a carboxylic acid on the same carbon atom allows for targeted transformations to yield either benzoic acid or phenylacetic acid derivatives.

One of the primary applications of this compound is its role as a precursor to 3-fluoro-4-nitrobenzoic acid . This conversion is typically achieved through an oxidation reaction that cleaves the bond between the α-carbon and the carboxylic acid group. The benzylic hydroxyl group is first oxidized to a ketone. The resulting α-keto acid is then susceptible to further oxidation, leading to the formation of the corresponding benzoic acid. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can effect this transformation. This method provides a valuable alternative to the direct nitration of fluorobenzoic acid, offering a different regiochemical outcome.

Furthermore, this compound can be converted into 3-fluoro-4-nitrophenylacetic acid . This transformation involves the selective removal of the benzylic hydroxyl group while retaining the carboxylic acid function. A common method to achieve this is through catalytic hydrogenation. Under specific conditions, the benzylic alcohol can be reduced to a methylene (B1212753) group. This process typically involves the use of a palladium catalyst in the presence of hydrogen gas. The resulting 3-fluoro-4-nitrophenylacetic acid is a valuable building block in medicinal chemistry.

The following table summarizes the key transformations of this compound to produce fluorinated benzoic and phenylacetic acid derivatives:

Starting MaterialTarget CompoundKey TransformationTypical Reagents
This compound3-Fluoro-4-nitrobenzoic acidOxidation of benzylic alcohol and oxidative cleavagePotassium permanganate, Chromic acid
This compound3-Fluoro-4-nitrophenylacetic acidReduction of benzylic alcoholH₂, Palladium on carbon

Derivatization for the Synthesis of Novel Fluorinated Building Blocks

The chemical structure of this compound offers multiple reaction sites for derivatization, making it a valuable scaffold for the synthesis of novel fluorinated building blocks. The interplay of the carboxylic acid, the benzylic hydroxyl group, the nitro group, and the fluorinated aromatic ring allows for a wide range of chemical modifications.

The carboxylic acid and hydroxyl functionalities can be readily modified. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the hydroxyl group can be transformed into ethers or esters. These transformations are fundamental in organic synthesis and allow for the introduction of diverse functional groups and the coupling with other molecules.

A key transformation for creating novel building blocks is the reduction of the nitro group to an amine. This reaction is typically carried out using reducing agents such as tin(II) chloride or through catalytic hydrogenation. The resulting 3-fluoro-4-aminomandelic acid is a highly versatile intermediate. The newly formed amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation, opening up pathways to a broad spectrum of substituted fluorinated compounds.

Furthermore, the combination of reactions at different sites of the molecule can lead to complex and functionally rich building blocks. For example, after protection of the carboxylic acid and hydroxyl groups, the nitro group can be reduced and subsequently modified. Deprotection then reveals the original α-hydroxy acid moiety for further reactions. This strategic protection and deprotection sequence is crucial for achieving selective transformations.

The following table outlines some of the key derivatization reactions of this compound for the synthesis of novel fluorinated building blocks:

Functional GroupReaction TypeReagentsProduct Class
Carboxylic AcidEsterificationAlcohol, Acid catalystEsters
Carboxylic AcidAmidationAmine, Coupling agentAmides
Hydroxyl GroupEtherificationAlkyl halide, BaseEthers
Hydroxyl GroupEsterificationAcyl chloride, BaseEsters
Nitro GroupReductionSnCl₂, HCl or H₂, Pd/CAnilines

Future Research Directions and Emerging Paradigms for 3 Fluoro 4 Nitromandelic Acid Research

The unique substitution pattern of 3-Fluoro-4-nitromandelic acid, featuring fluoro, nitro, hydroxyl, and carboxylic acid functional groups, positions it as a compound of significant interest for future research. Advances in biocatalysis, automated synthesis, and supramolecular chemistry are poised to unlock novel applications and more efficient production methods for this molecule and its derivatives. The following sections outline key areas for future investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-4-nitromandelic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves nitration and fluorination steps. For nitration, use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Fluorination may employ KF or Selectfluor in aprotic solvents (e.g., DMF). Optimize stoichiometry and reaction time using Design of Experiments (DOE) to maximize yield . Monitor intermediates via TLC or HPLC .

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Recrystallization using ethanol/water mixtures or toluene is effective for bulk impurities. For finer purification, use reverse-phase column chromatography (C18 silica, acetonitrile/water mobile phase) . High-purity isolates (>95%) may require preparative HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR : Compare 1^1H/13^{13}C spectra with NIST reference data for nitro- and fluoro-substituted aromatics .
  • Mass Spectrometry : Confirm molecular ion ([M-H]⁻) via ESI-MS and fragment patterns.
  • HPLC : Use C18 columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How does the nitro group in this compound influence its stability under varying pH and temperature conditions?

  • Methodological Answer : The nitro group is susceptible to reduction under acidic/alkaline conditions. Conduct accelerated stability studies (40°C/75% RH) across pH 2–8. Monitor degradation via HPLC and identify byproducts (e.g., amine derivatives) using LC-MS . Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Q. What mechanistic insights exist regarding the introduction of fluorine and nitro groups during the synthesis of mandelic acid derivatives?

  • Methodological Answer : Fluorination likely proceeds via electrophilic aromatic substitution (EAS) with directed ortho/para effects. Nitration may follow a similar pathway, but steric hindrance from the fluorine atom could favor meta-substitution. Use isotopic labeling (18^{18}O/19^{19}F) to track regioselectivity and computational modeling (DFT) to predict transition states .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Compare NMR chemical shifts with NIST’s 3-fluorophenylacetic acid benchmarks .
  • Replicate IR spectra (e.g., nitro group absorbance at ~1520 cm⁻¹) under standardized conditions .
  • Reanalyze conflicting samples using calibrated instruments and internal standards .

Q. What strategies mitigate side reactions during functionalization of this compound's aromatic ring?

  • Methodological Answer :

  • Protective Groups : Temporarily block the hydroxyl group (e.g., acetylation) before nitration/fluorination .
  • Low-Temperature Reactions : Perform fluorination at –20°C to suppress electrophilic byproducts .
  • Catalytic Systems : Use Lewis acids (e.g., BF₃) to enhance regioselectivity in nitration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.